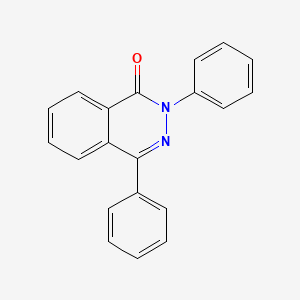

2,4-diphenylphthalazin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-diphenylphthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O/c23-20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)21-22(20)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMJODDJJQASLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350278 | |

| Record name | 1(2H)-Phthalazinone, 2,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667068 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36503-83-0 | |

| Record name | 1(2H)-Phthalazinone, 2,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2,4 Diphenylphthalazin 1 2h One and Its Analogues

Classical Condensation and Cyclization Methodologies for Phthalazinone Ring Formation

The foundational methods for constructing the phthalazinone ring system rely on well-established condensation and cyclization reactions. These classical approaches, while sometimes requiring harsh conditions, have been instrumental in the initial exploration of phthalazinone chemistry.

Cyclocondensation Reactions Employing Phthalic Anhydride (B1165640) and Hydrazine (B178648) Derivatives

A primary and long-standing method for the synthesis of phthalazinone derivatives involves the cyclocondensation of phthalic anhydride or its derivatives with various hydrazine compounds. longdom.orglongdom.org This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with the addition of an acid catalyst like acetic acid. longdom.orglongdom.org The process begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the phthalic anhydride, leading to the formation of an intermediate N-acylhydrazine. Subsequent intramolecular cyclization and dehydration result in the formation of the stable phthalazinone ring.

The versatility of this method lies in the ability to introduce substituents onto the phthalazinone core by using substituted phthalic anhydrides and a wide array of hydrazine derivatives. For instance, the reaction of phthalic anhydride with phenylhydrazine (B124118) directly leads to the formation of 2-phenylphthalazin-1(2H)-one. Further N-alkylation or N-arylation at the 2-position can then be performed to yield compounds like 2,4-diphenylphthalazin-1(2H)-one.

Table 1: Examples of Phthalazinone Synthesis via Cyclocondensation

| Starting Material 1 | Starting Material 2 | Product | Reference |

|---|---|---|---|

| Phthalic Anhydride | Hydrazine Hydrate | Phthalazin-1(2H)-one | longdom.org |

| Phthalic Anhydride | Phenylhydrazine | 2-Phenylphthalazin-1(2H)-one | bu.edu.eg |

| Phthalyl derivatives of amino acids | Hydrazine Hydrate | 2-[1-(4-oxo-3,4-dihydrophthalazin-1-yl)alkyl]-1H-isoindole-1,3-(2H)-diones | longdom.org |

Synthesis from 2-Benzoyl Benzoic Acid Precursors

Another classical and widely employed route to phthalazinone derivatives, including this compound, utilizes 2-aroylbenzoic acids as the starting material. longdom.orgbu.edu.eg These precursors can be synthesized through the Friedel-Crafts acylation of an aromatic hydrocarbon with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. longdom.orgprepchem.com The resulting 2-aroylbenzoic acid is then reacted with a hydrazine derivative. longdom.orgbu.edu.eg

The reaction proceeds through the initial formation of a hydrazone by condensation between the ketone carbonyl of the 2-aroylbenzoic acid and the hydrazine. This is followed by an intramolecular cyclization where the remaining nitrogen of the hydrazine attacks the carboxylic acid group, leading to the elimination of a water molecule and the formation of the phthalazinone ring. bu.edu.eg This method offers a reliable way to introduce a phenyl group at the 4-position of the phthalazinone ring, as is the case in this compound when starting from 2-benzoylbenzoic acid. A simple one-pot, two-step process for converting 2-acylbenzoic acids to phthalazin-1(2H)-ones has been developed, which is crucial for producing the final product with low levels of residual hydrazine. researchgate.net

Modern Multicomponent Reaction (MCR) Approaches for Phthalazinone Scaffolds

In recent years, multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. beilstein-journals.org These reactions have been successfully applied to the synthesis of phthalazinone scaffolds, offering significant advantages over traditional multi-step syntheses. nih.gov

Expedited [3+2+1] Three-Component Cyclizations

A notable advancement in phthalazinone synthesis is the development of [3+2+1] three-component cyclization strategies. nih.gov These reactions typically involve the condensation of an aryl hydrazine, a 2-formylbenzoic acid, and a third component, which can vary to introduce diversity at the C4 position of the phthalazinone ring. For example, a visible light-mediated three-component reaction of aryl hydrazines, 2-formylbenzoic acids, and cyclobutanone (B123998) oxime esters has been developed to construct C4-cyanoalkylated phthalazinones. nih.gov This approach allows for the one-pot formation and subsequent functionalization of the phthalazinone core under mild conditions. nih.gov

Green Chemistry-Oriented One-Pot Synthetic Protocols

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, have been increasingly applied to the synthesis of phthalazinones. mdpi.com One-pot synthetic protocols are particularly attractive from a green chemistry perspective as they minimize the number of reaction steps, reduce solvent consumption, and decrease waste generation. youtube.comrsc.org

An example of a green approach is the ultrasound-promoted multicomponent synthesis of phthalazinones from arenes, cyclic anhydrides, and aryl hydrazines in the presence of a recyclable ionic liquid catalyst. researchgate.net This method offers high yields and short reaction times compared to traditional thermal methods. researchgate.net Furthermore, microwave-assisted synthesis has been explored as a green method to produce the more stable phthalazin-1-ol tautomer, which can be beneficial for certain applications. nih.gov These green protocols not only enhance the efficiency of phthalazinone synthesis but also contribute to more sustainable chemical manufacturing.

Palladium-Catalyzed Cross-Coupling Reactions in Phthalazinone Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application in phthalazinone chemistry has provided access to a wide range of previously inaccessible derivatives. researchgate.net These reactions are known for their high efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.netrsc.org

Several palladium-catalyzed methods have been developed for the synthesis and functionalization of the phthalazinone core. One approach involves the palladium-catalyzed carbonylative coupling of 2-bromobenzaldehydes and hydrazines, which provides an efficient route to the phthalazinone ring system. nih.gov Another powerful strategy is the palladium-catalyzed intramolecular oxidative C-H/C-H cross-coupling of N'-methylenebenzohydrazides to form phthalazin-1(2H)-ones. rsc.orgelsevierpure.com

Furthermore, palladium-catalyzed reactions are instrumental in modifying pre-formed phthalazinone scaffolds. For instance, the Suzuki-Miyaura coupling reaction can be used to introduce aryl or heteroaryl groups at specific positions of the phthalazinone ring. longdom.org Similarly, palladium-catalyzed C-N bond formation reactions, such as the Buchwald-Hartwig amination, allow for the introduction of various amino groups. nih.gov A palladium-catalyzed one-pot synthesis of phthalazinones from 2-halomethyl benzoates, paraformaldehyde, and aryl hydrazines has also been reported. acs.org The palladium-catalyzed cross-coupling of o-(pseudo)halobenzoates and hydrazines with isocyanide insertion offers an efficient method for synthesizing 4-aminophthalazin-1(2H)-ones. stmarys-ca.edu These palladium-catalyzed methodologies have significantly expanded the chemical space of phthalazinone derivatives available for scientific investigation.

Table 2: Palladium-Catalyzed Reactions in Phthalazinone Synthesis

| Reaction Type | Reactants | Product | Reference |

|---|---|---|---|

| Carbonylative Coupling | 2-Bromobenzaldehydes, Hydrazines | Phthalazinones | nih.gov |

| Intramolecular C-H/C-H Cross-Coupling | N'-Methylenebenzohydrazides | Phthalazin-1(2H)-ones | rsc.orgelsevierpure.com |

| One-Pot Synthesis | 2-Halomethyl benzoates, Paraformaldehyde, Aryl hydrazines | Phthalazinones | acs.org |

| Isocyanide Insertion | o-(Pseudo)halobenzoates, Hydrazines, Isocyanides | 4-Aminophthalazin-1(2H)-ones | stmarys-ca.edu |

Buchwald–Hartwig Amination for N-Substitution at Phthalazinone Core

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, a crucial step in the synthesis of various N-substituted phthalazinone derivatives. wikipedia.org This palladium-catalyzed cross-coupling reaction provides an efficient pathway for the N-arylation of the phthalazinone core, a transformation that is often challenging to achieve through traditional methods like nucleophilic substitution. wikipedia.org

The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.org The choice of ligand is critical and has evolved through several "generations" of catalyst systems, with modern ligands enabling milder reaction conditions and broader substrate scope. wikipedia.org For instance, the use of bidentate phosphine (B1218219) ligands like BINAP and DDPF has proven effective for the coupling of primary amines. wikipedia.org

A key advantage of the Buchwald-Hartwig amination is its high functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl phthalazinone and regenerate the catalyst. wikipedia.org Recent studies have demonstrated the successful application of this methodology in the synthesis of aminophthalazinones by coupling N-substituted 4-bromophthalazinones with various amines. researchgate.net

Functionalization via 4-Bromolactam Intermediates

The use of 4-bromolactam intermediates is a strategic approach for the functionalization of the phthalazinone core. This method allows for the introduction of various substituents at the 4-position through subsequent reactions, most notably palladium-catalyzed cross-coupling reactions. researchgate.net

The synthesis of these intermediates typically involves the bromination of an N-substituted phthalazinone. For example, a lactam can be converted to its corresponding 4-bromo derivative using a bromine-potassium bromide solution in an acetate (B1210297) buffer. researchgate.net This 4-bromo intermediate then serves as a versatile handle for introducing a wide range of functional groups.

One of the most significant applications of these 4-bromolactam intermediates is in the aforementioned Buchwald-Hartwig amination. researchgate.net By coupling the 4-bromophthalazinone with different primary and secondary amines, a diverse library of 4-aminophthalazinone derivatives can be synthesized. researchgate.net This strategy has been successfully employed to prepare various aminophthalazinones and polyaminophthalazinones, which have been investigated for their coordination properties with metal ions like Cu(II). researchgate.net

Targeted Functionalization and Derivatization Techniques

The ability to precisely modify the phthalazinone scaffold is crucial for tuning its biological activity. Several techniques have been developed for the targeted functionalization and derivatization of this core structure.

Regioselective Alkylation and Arylation of the Phthalazinone Core

Achieving regioselectivity in the alkylation and arylation of the phthalazinone core is essential for synthesizing specific isomers with desired properties. Transition-metal-catalyzed C-H activation has become a prominent strategy for the direct and regioselective functionalization of the phthalazinone ring system. nih.gov

For instance, ruthenium(II)-catalyzed C(sp²)–H functionalization of N-aryl phthalazinones with aldehydes and activated ketones has been reported. acs.org This reaction leads to the formation of hydroxyalkylated phthalazinones, which can then undergo Mitsunobu cyclization to produce biologically relevant indazolophthalazinones. acs.org The directing effect of the nitrogen and oxygen atoms within the phthalazinone core plays a crucial role in guiding the metal catalyst to a specific C-H bond, thus ensuring high regioselectivity. nih.gov

Palladium catalysis has also been extensively used for the regioselective arylation of phthalazinones. nih.gov These methods provide a direct route to introduce aryl groups at specific positions, expanding the structural diversity of the resulting compounds.

Incorporation of Diverse Heterocyclic Moieties (e.g., Pyrazole, Dithiocarbamate)

To explore new pharmacological profiles, various heterocyclic moieties have been incorporated into the phthalazinone scaffold. This molecular hybridization approach aims to combine the therapeutic benefits of different pharmacophores into a single molecule.

Pyrazole: Pyrazole-phthalazinone hybrids have shown promise as anticancer agents. nih.govresearchgate.net One synthetic strategy involves a one-pot, three-component reaction of a phthalazinone derivative, a substituted 1H-pyrazole-5-carbaldehyde, and an active methylene (B1212753) compound. nih.gov This approach has been used to generate a series of pyran-linked phthalazinone-pyrazole hybrids. nih.gov Another method involves the reaction of phthalhydrazide (B32825), an aldehyde, and an active methylene compound like malononitrile, often facilitated by an ionic liquid catalyst, to produce 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. chemrevlett.com

Dithiocarbamate (B8719985): The dithiocarbamate moiety has been incorporated into phthalazinone structures to create novel hybrid compounds with potential anticancer activity. nih.govresearchgate.net A one-pot reaction has been developed where an aminoalkyl phthalazinone is treated with carbon disulfide, anhydrous phosphoric acid, and a suitable benzyl (B1604629) or propargyl bromide in DMF. nih.gov This method provides a straightforward route to phthalazinone-dithiocarbamate hybrids. nih.gov

Recent Advances in Synthetic Efficiency and Environmental Compatibility

Modern synthetic chemistry places a strong emphasis on improving reaction efficiency and minimizing environmental impact. In the context of phthalazinone synthesis, several advancements have been made to align with the principles of green chemistry. nih.govlongdom.org

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex phthalazinone derivatives. researchgate.netnih.gov MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains the essential parts of all the reactants. researchgate.net This approach offers several advantages, including reduced reaction times, lower energy consumption, and minimized waste generation. For example, the synthesis of 2H-indazolo[1,2-b]phthalazine-triones has been achieved through a one-pot, three-component condensation reaction using a reusable solid acid catalyst under solvent-free conditions. longdom.org

The use of environmentally benign solvents and catalysts is another key aspect of green synthesis. longdom.org Researchers have explored the use of water, ionic liquids, and recyclable catalysts like silica (B1680970) sulfuric acid and dodecylphosphonic acid to reduce the reliance on hazardous organic solvents. longdom.org Microwave-assisted synthesis has also been employed to accelerate reaction rates and improve yields in the preparation of phthalazinedione derivatives. sciforum.net These advancements contribute to making the synthesis of phthalazinones more sustainable and economically viable. nih.govlongdom.org

Elucidation of Pharmacological Activities and Biological Targets of Phthalazinone Derivatives, Including 2,4 Diphenylphthalazin 1 2h One

Anticancer Efficacy and Molecular Mechanisms

The anticancer properties of phthalazinone derivatives are attributed to their ability to modulate the activity of key proteins involved in cancer cell proliferation, survival, and metastasis. These mechanisms include the inhibition of enzymes crucial for DNA repair, cell cycle progression, and angiogenesis.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response system, playing a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair pathway. researchgate.netjst.go.jp In cancer therapy, PARP inhibition has emerged as a key strategy, especially for tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. researchgate.net When PARP is inhibited, SSBs are not repaired and can escalate to more lethal DNA double-strand breaks (DSBs) during DNA replication. nih.gov In BRCA-deficient cancer cells, the homologous recombination pathway for repairing DSBs is compromised, leading to genomic instability and cell death—a concept known as synthetic lethality. researchgate.netnih.gov

The phthalazinone core is a key structural feature of several potent PARP inhibitors, including the FDA-approved drug Olaparib (B1684210). researchgate.netjst.go.jpnih.gov Research has focused on designing and synthesizing novel phthalazinone derivatives that can effectively inhibit PARP1. jst.go.jpnih.gov These compounds are designed to bind to the active site of PARP1, preventing the synthesis of poly(ADP-ribose) chains that are necessary to recruit other DNA repair proteins to the site of damage. nih.gov The inhibition of PARP enzymatic activity leads to cell cycle arrest and apoptosis in cancer cells with compromised DNA repair capabilities. researchgate.net Studies have shown that new phthalazinone derivatives demonstrate strong inhibitory activity against PARP1 and exhibit high anti-proliferative effects against BRCA2-deficient cell lines like CAPAN-1. jst.go.jpnih.gov One study identified a phthalazin-1(2H)-one derivative, YCH1899, as a next-generation PARP inhibitor capable of overcoming resistance to existing therapies. acs.org

Aurora kinases are a family of serine/threonine kinases that are essential regulators of mitosis. nih.govnih.govd-nb.info The family includes Aurora A, B, and C, which control various mitotic events such as centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis. d-nb.infoacs.org Overexpression of Aurora kinases is common in many cancers and is linked to oncogenic transformation and chromosomal instability, making them attractive targets for cancer therapy. acs.orgdntb.gov.ua

Several novel 4-substituted phthalazinone derivatives have been synthesized and identified as inhibitors of Aurora kinases, particularly Aurora B. nih.govx-mol.com For instance, the derivative 1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea (17b) showed moderate Aurora B inhibitory activity (IC50 of 142 nM) and potent anti-proliferative activity against HCT116 colon cancer cells. nih.govx-mol.com Inhibition of Aurora B phosphorylation leads to a cascade of downstream effects, including the downregulation of key cell cycle proteins like CyclinB1 and Cdc2. nih.govx-mol.com This disruption of the cell cycle machinery results in arrest at the G2/M phase, preventing mitotic progression and ultimately inducing apoptosis. nih.govx-mol.com Docking studies have revealed that these phthalazinone compounds can form key hydrogen bonds with residues in the active site of Aurora B kinase. nih.govx-mol.com

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying cancer cells with necessary oxygen and nutrients. dovepress.com Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, and its inhibition is a well-established strategy in anticancer drug development. dovepress.comnih.govretinalphysician.com

Phthalazine (B143731) and phthalazinone derivatives have been extensively investigated as potent VEGFR-2 inhibitors. nih.govnih.gov Numerous studies have reported the design and synthesis of new series of these derivatives that exhibit significant inhibitory activity against VEGFR-2. nih.govmedchemexpress.comresearchgate.net For example, one derivative, compound 3f, was highly effective against HepG2 and MCF-7 cancer cell lines and inhibited VEGFR-2 with an IC50 value of 0.0557 µM. medchemexpress.comresearchgate.net The mechanism of action involves the compound binding to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling. This blockade of the VEGFR-2 pathway inhibits the proliferation and migration of endothelial cells, thereby cutting off the tumor's blood supply and suppressing its growth. nih.govmedchemexpress.com

Serine hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme that plays a pivotal role in one-carbon metabolism. nih.govresearchgate.net It catalyzes the reversible conversion of serine to glycine (B1666218), a reaction that generates one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other critical metabolites. nih.govmdpi.com Cancer cells often exhibit altered metabolism and an increased demand for these building blocks to sustain rapid proliferation, making enzymes like SHMT2 attractive therapeutic targets. nih.govfrontiersin.org

Inhibition of SHMT2 has been shown to disrupt the metabolic balance in cancer cells, leading to reduced proliferation and the induction of apoptosis. nih.govresearchgate.net While extensive research has been conducted on SHMT2 inhibitors, and several small-molecule inhibitors have been identified, the direct and specific evaluation of 2,4-diphenylphthalazin-1(2H)-one as an SHMT2 inhibitor is not prominently detailed in the available literature. However, targeting one-carbon metabolism is a validated anti-cancer strategy. nih.govfrontiersin.org Pharmacological inhibition of SHMT2 can lead to a depletion of intracellular glycine and formate, which in turn inhibits the mTOR pathway and triggers autophagic degradation of oncogenic transcription factors, ultimately leading to the collapse of survival signaling in certain cancers like Burkitt lymphoma. nih.gov

The anticancer potential of phthalazinone derivatives has been confirmed through extensive in vitro cytotoxicity screening against a wide array of human cancer cell lines. These studies are crucial for determining the potency and selectivity of new compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness, with lower values indicating higher potency.

Phthalazinone derivatives have demonstrated significant cytotoxic effects against cell lines including:

Colon Cancer: HCT-116 nih.govx-mol.comnih.gov

Prostate Cancer: PC-3

Lung Cancer: A549 nih.govx-mol.com

Cervical Cancer: HeLa nih.gov

Liver Cancer: HepG-2 nih.govx-mol.comnih.govnih.govmedchemexpress.comresearchgate.netrsc.org

Breast Cancer: MCF-7 nih.govx-mol.comnih.govnih.govmedchemexpress.comresearchgate.netrsc.org and MDA-MB-231 nih.govwaocp.org

Pancreatic Cancer: CAPAN-1 jst.go.jpnih.gov

The table below summarizes the cytotoxic activity of various phthalazinone derivatives against several cancer cell lines as reported in different studies.

| Phthalazinone Derivative | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound 17b | HCT116 | 4.35 |

| Compound 12d | MDA-MB-231 | 0.57 |

| Compound 3f | HepG-2 | 0.17 |

| Compound 3f | MCF-7 | 0.08 |

| Compound 2g | MCF-7 | 0.15 |

| Compound 2g | HepG-2 | 0.18 |

| Compound 4a | MCF-7 | 0.12 |

| Compound 4a | HepG-2 | 0.09 |

| Compound 6e | HCT-116 | Low micromolar range |

| Oxadiazol-phthalazinone (Cmpd 1) | HepG-2 | ~5.5-15 |

| Oxadiazol-phthalazinone (Cmpd 1) | MCF-7 | ~5.5-15 |

A primary outcome of the molecular interactions of phthalazinone derivatives is the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle. nih.govrsc.org These effects are the culmination of the inhibitory activities against targets like PARP, Aurora kinases, and VEGFR-2.

Inhibition of Aurora kinases directly disrupts mitosis, leading to cell cycle arrest in the G2/M phase. nih.govx-mol.com This arrest prevents cells from dividing and can trigger the apoptotic cascade. x-mol.com Studies on phthalazinone derivatives have shown that this process is often accompanied by the upregulation of pro-apoptotic proteins like Bax and BAD and the downregulation of anti-apoptotic proteins such as Bcl-2. x-mol.comaminer.org For example, one phthalazine derivative, compound 3f, was found to increase the Bax/Bcl-2 ratio by nearly 18-fold in MCF-7 cells. aminer.org

The induction of apoptosis is further confirmed by methods such as Annexin V/PI staining, which can distinguish between early and late apoptotic cells. nih.gov Phthalazinone derivatives have been shown to significantly increase the population of apoptotic cells. medchemexpress.comnih.gov For instance, compound 12d induced apoptosis in 42.5% of MDA-MB-231 breast cancer cells, a 64.4-fold increase compared to the control. nih.gov The apoptotic process is executed by a family of proteases called caspases. rsc.org The activation of executioner caspases, like caspase-3 and caspase-7, is a hallmark of apoptosis and has been observed in cells treated with phthalazinone derivatives, leading to the cleavage of key cellular substrates like PARP itself. nih.govrsc.org

Furthermore, the mechanism of cell cycle arrest is not limited to the G2/M phase. Depending on the specific derivative and cellular context, arrest can also occur in the G1 phase. nih.gov This is often mediated by the tumor suppressor protein p53, which can activate the transcription of cell cycle inhibitors like p21. rsc.orgnih.gov The p21 protein can inhibit cyclin-dependent kinases (CDKs), which are necessary for progression through the cell cycle checkpoints. nih.gov

{"article_title":"","sections":[{"name":"3.2. Antiviral Properties and Viral Target Interaction","subsections":[{"name":"3.2.1. Dengue Virus (DENV) NS2B-NS3 Protease Inhibition","content":"Phthalazinone derivatives have been identified as potential inhibitors of the Dengue virus (DENV) NS2B-NS3 protease, a crucial enzyme for viral replication. ajchem-a.comindexcopernicus.comresearchbib.com The DENV NS2B-NS3 protease is a serine protease that plays a vital role in the viral life cycle by cleaving the viral polyprotein into functional proteins. nih.govfrontiersin.org The NS2B protein acts as a cofactor for the NS3 protease, and their complexation is essential for enzymatic activity. ajchem-a.comnih.govfrontiersin.org \n\nThrough structure-based drug design, phthalazinone analogues have been developed that exhibit strong binding to the DENV NS2B-NS3 protease. ajchem-a.comindexcopernicus.comresearchbib.com Molecular docking studies have shown that these derivatives can achieve higher binding scores than reference compounds like Ribavirin. ajchem-a.comindexcopernicus.comresearchbib.com These findings suggest that phthalazinone-based compounds could serve as a foundation for the development of potent DENV NS2B-NS3 protease inhibitors. ajchem-a.comindexcopernicus.comresearchbib.com"},{"name":"3.2.2. Hepatitis B Virus (HBV) Core Protein Allosteric Modulation","content":"A novel phthalazinone derivative, designated as compound 5832, has been identified as a potent inhibitor of the Hepatitis B virus (HBV). nih.gov This compound functions as a capsid assembly modulator, interfering with the proper formation of the viral capsid. nih.gov The HBV core protein (Cp) is a key player in nearly every stage of the viral lifecycle. elifesciences.org Core protein allosteric modulators (CpAMs) represent a class of antiviral agents that disrupt the normal assembly of the viral capsid, leading to the formation of non-functional, empty capsids or aberrant structures. nih.govelifesciences.org \n\nCompound 5832 has been shown to induce the formation of genome-free empty capsids by targeting the core protein assembly domain. nih.gov This action significantly reduces both extracellular and intracellular levels of HBV DNA. nih.gov Furthermore, treatment with this phthalazinone derivative has been observed to decrease intrahepatic HBV RNA, DNA, and hepatitis B core antigen (HBcAg) levels. nih.gov An interesting secondary effect of compound 5832 is the activation of apoptotic signaling through the increased expression of death receptor 5 (DR5), which may contribute to the elimination of HBcAg-positive hepatocytes. nih.gov These findings highlight the potential of phthalazinone derivatives as a promising class of anti-HBV drugs. nih.gov"},{"name":"3.2.3. HIV-1 Protease Inhibition","content":"Certain 1(2H)-phthalazinone derivatives have been investigated as potential nonpeptidic inhibitors of the HIV-1 protease (HIV-1 PR). tandfonline.com HIV-1 PR is an essential enzyme for the replication of the virus, as it cleaves the Gag and Gag-Pol polyproteins to produce mature, functional viral proteins. researchgate.netnih.gov Inhibition of this protease is a well-established strategy in antiretroviral therapy. nih.govdntb.gov.ua \n\nMolecular docking and dynamics simulations have indicated that these phthalazinone derivatives can form stable complexes with HIV-1 PR. tandfonline.com Their inhibitory action is primarily attributed to intermolecular hydrogen bonds and ionic interactions with key amino acid residues, such as Asp25 and Asp29, in the active site of the enzyme. tandfonline.com The favorable binding energies and interactions suggest that these compounds have the potential to be effective against drug-resistant strains of HIV-1 PR. tandfonline.com"}],"tables":[]},{"name":"3.3. Anti-inflammatory and Analgesic Pharmacodynamics","content":"Phthalazinone derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govresearchgate.netnih.govnih.govnih.gov These compounds have shown efficacy in various animal models of inflammation and pain. nih.govnih.gov The anti-inflammatory and analgesic properties of these derivatives are often attributed to their ability to modulate various pathways involved in the inflammatory response. nih.govfda.gov \n\n For instance, one study highlighted the anti-inflammatory and analgesic activities of a newly synthesized compound, 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-N-propylbenzenesulphonamide (MOPBS), in rodent models of acute and chronic inflammation. nih.gov MOPBS was found to significantly reduce paw edema in carrageenan-induced acute inflammation and inhibit mechanical hyperalgesia, allodynia, and thermal hyperalgesia in a chronic inflammation model. nih.gov Another study on new 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives reported that eight out of ten synthesized compounds exhibited antinociceptive activity. researchgate.net Notably, 2-[2-(dimethylamino)ethyl]-4-phenyl-2H-phthalazin-1-one showed remarkable antinociceptive effects in multiple tests, suggesting its influence on supraspinal, spinal, and peripheral pain pathways. researchgate.net The analgesic effect of this compound in the hot-plate test was even greater than that of metamizole. researchgate.net These findings underscore the potential of phthalazinone derivatives as a source for the development of new anti-inflammatory and analgesic drugs. nih.govnih.gov","tables":[]},{"name":"3.4. Antimicrobial Spectrum and Potency","subsections":[{"name":"3.4.1. Antibacterial Activity against Gram-Positive and Gram-Negative Strains","content":"Phthalazinone derivatives have been shown to possess a broad spectrum of antibacterial activity, exhibiting inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.nettubitak.gov.trnanobioletters.comglobalresearchonline.net Studies have evaluated the efficacy of various synthesized phthalazinone compounds against a range of bacterial species. \n\n One study reported the antibacterial activity of several phthalazine and phthalazinone derivatives against Bacillus subtilis (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). researchgate.net Another research effort focused on the synthesis and antimicrobial screening of 3(2H)-pyridazinone and 1(2H)-phthalazinone derivatives against various Gram-positive and Gram-negative strains, with some compounds showing notable activity, particularly against B. subtilis and its clinical isolates. tubitak.gov.tr For example, one of the target compounds demonstrated a minimum inhibitory concentration (MIC) of 15.62 μg/mL against B. subtilis. tubitak.gov.tr Furthermore, a separate investigation into new phthalazine derivatives revealed good in vitro antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. globalresearchonline.net The substitution patterns on the phthalazine ring were found to influence the antibacterial potency. globalresearchonline.net The development of quantitative structure-activity relationship (QSAR) models has also been employed to predict the antibacterial activity of new phthalazine-1,4-dione derivatives, further supporting the potential of this chemical class in combating bacterial infections. nanobioletters.com \n\n\n\nTable 1: Antibacterial Activity of Selected Phthalazinone Derivatives \n\n| Compound/Derivative | Bacterial Strain | Activity/Potency | Reference |\n| :--- | :--- | :--- | :--- |\n| Phthalazinone Derivatives | Bacillus subtilis (Gram-positive) | Active | researchgate.nettubitak.gov.tr |\n| Phthalazinone Derivatives | Pseudomonas aeruginosa (Gram-negative) | Active | researchgate.net |\n| Compound 14c (a 1(2H)-phthalazinone derivative) | Bacillus subtilis | MIC: 15.62 μg/mL | tubitak.gov.tr |\n| New Phthalazine Derivatives | Staphylococcus aureus (Gram-positive) | Good in vitro activity | globalresearchonline.net |\n| New Phthalazine Derivatives | Escherichia coli (Gram-negative) | Good in vitro activity | globalresearchonline.net |\n\n"}],"tables":[]}],"compound_table":[{"compound_name":"this compound"},{"compound_name":"Ribavirin"},{"compound_name":"2-(5-mercapto-1,3,4-oxadiazol-2-yl)-N-propylbenzenesulphonamide (MOPBS)"},{"compound_name":"2-[2-(dimethylamino)ethyl]-4-phenyl-2H-phthalazin-1-one"},{"compound_name":"Metamizole"}]}

Antimicrobial Spectrum and Potency

Antifungal Efficacy, including Synergy with Existing Antifungals

Phthalazinone derivatives have demonstrated notable antifungal properties. osf.ionih.govresearchgate.net Research has shown that certain polysubstituted phthalazinone derivatives are effective against a range of pathogenic yeasts and filamentous fungi. nih.gov For instance, the compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one has exhibited significant antifungal activity against dermatophytes and Cryptococcus neoformans. osf.ionih.gov

A particularly promising area of research is the synergistic effect of phthalazinones with existing antifungal drugs, such as azoles. nih.govnih.govacs.org Studies have identified several phthalazinone compounds that act as potent enhancers of the antifungal activity of fluconazole (B54011) against Candida albicans. nih.govnih.govescholarship.org Some of these analogues have shown efficacy at nanomolar concentrations (EC50 as low as 1 nM) and exhibit a fractional inhibitory concentration (FIC) of less than 0.5, indicating strong synergy. osf.ionih.govnih.govacs.org This synergistic action has also been observed with the newer azole antifungal, isavuconazole. nih.govnih.govacs.org The bromophenyl phthalazinone 24 was identified as the most active compound in one study, with an EC50 of 1 nM. nih.gov These findings suggest that both the isoquinolone and phthalazinone cores are effective scaffolds for antifungal activity. nih.gov

The table below summarizes the antifungal activity of selected phthalazinone derivatives in the presence of fluconazole.

| Compound | Target Organism | Fluconazole Concentration (μg/mL) | EC50 (μM) | Source |

| Phthalazinone 1 | Candida albicans HLY4123 | 0.25 | 0.015 | nih.gov |

| Isoquinolone 13 | Candida albicans HLY4123 | 0.25 | 0.033 | nih.gov |

Anticonvulsant Action through AMPA Receptor Antagonism

Phthalazinone derivatives have been investigated for their potential as anticonvulsant agents, primarily through their action as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. drugs.comnih.govnih.gov AMPA receptors are a type of glutamate (B1630785) receptor that mediate fast synaptic excitation in the central nervous system. drugs.comnih.gov By inhibiting these receptors, AMPA receptor antagonists can reduce the excessive neuronal activity that characterizes epileptic seizures. drugs.comnih.govjove.com

Several phthalazine-1,4-dione derivatives have been designed and synthesized as non-competitive AMPA receptor antagonists. nih.gov Molecular docking studies have confirmed their binding affinity to the AMPA receptor. nih.gov In preclinical models, these compounds have demonstrated significant anticonvulsant activity. For example, in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (PTZ) tests, some phthalazinedione derivatives showed considerable anticonvulsant effects. nih.gov Specifically, compounds 8, 7b, and 3a from one study provided 100% protection against MES-induced seizures at a dose of 125 µgm/kg. nih.gov

The development of AMPA receptor antagonists has been a focus of epilepsy research, leading to the identification of various structurally distinct non-competitive antagonists, including the phthalazine derivative YM928. nih.gov The clinical efficacy of perampanel, a potent non-competitive AMPA receptor antagonist, supports the validity of this therapeutic approach. nih.gov

The table below presents the anticonvulsant activity of selected phthalazine-1,4-dione derivatives.

| Compound | Relative Potency (vs. Diazepam) | Protection against MES (%) | Source |

| 8 | 1.78 | 100 | nih.gov |

| 7b | 1.66 | 100 | nih.gov |

| 7a | 1.60 | 83.33 | nih.gov |

| 10 | 1.59 | 83.33 | nih.gov |

| 3a | 1.29 | 100 | nih.gov |

Glucose Homeostasis Modulation and Antidiabetic Potential

Phthalazinone derivatives have emerged as promising candidates for the management of type 2 diabetes due to their ability to modulate glucose homeostasis. nih.govnih.govresearchgate.net A series of phthalazinone-containing thiazolidinediones have been synthesized and evaluated for their plasma glucose and triglyceride-lowering activities. nih.gov

One notable compound, PHT46, demonstrated superior in vitro PPARγ transactivation potential compared to the established antidiabetic drugs troglitazone (B1681588) and pioglitazone. nih.gov In insulin-resistant db/db mice, PHT46 exhibited better plasma glucose and triglyceride-lowering effects than standard drugs. nih.gov More recent research has focused on phthalazinone-triazole hybrids as potential antidiabetic agents that target glucose transporter type 4 (GLUT4) translocation in skeletal muscle cells. nih.gov Several of these hybrid compounds significantly stimulated GLUT4 translocation. nih.gov Compound 13a, in particular, induced a concentration-dependent increase in GLUT4 translocation in L6 skeletal muscle cells through the activation of both the PI-3-K-dependent and AMPK-dependent signaling pathways. nih.gov In vivo studies confirmed that compound 13a effectively lowered blood glucose levels in streptozotocin-induced diabetic rats. nih.gov

Other Therapeutically Relevant Activities

Beyond the activities detailed above, the phthalazinone scaffold is associated with a wide array of other therapeutic properties. nih.govnih.govlongdom.orgosf.ioresearchgate.netsci-hub.se

Antihypertensive and Vasorelaxant Effects: Certain phthalazinone derivatives exhibit significant vasorelaxant activity, with some compounds achieving almost complete relaxation of isolated rat aorta rings at micromolar concentrations. nih.govresearchgate.netnih.gov For instance, compound 9h showed a potent EC50 of 0.43 microM. nih.gov The vasodilator effects of some of these derivatives are attributed to the reversible blockage of various calcium channels. nih.govresearchgate.net Hydralazine, a well-known antihypertensive drug, is a phthalazine derivative. researchgate.netnih.gov

Antithrombotic Activity: Phthalazine derivatives have also been investigated for their antithrombotic potential. nih.govnih.gov One such derivative, 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (Q808), has been shown to exert anticoagulant and antithrombotic effects by prolonging bleeding and clotting times in mice and reducing thrombus weight in rats. nih.gov Its mechanism may involve the inhibition of coagulation factors and platelet function. nih.gov

Antidepressant, Antiasthmatic, and Antihistaminic Properties: The phthalazinone core is a structural feature in compounds with reported antidepressant, antiasthmatic, and antihistaminic activities. nih.govnih.gov For example, azelastine (B1213491), a phthalazinone derivative, is used for its antihistaminic effects in treating allergic rhinitis. osf.io

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for Phthalazinone Derivatives

Positional and Substituent Effects on Biological Potency and Selectivity

The biological profile of phthalazinone derivatives can be significantly modulated by the nature and position of substituents on the core structure. Research has consistently shown that modifications at the N-2 and C-4 positions, as well as on the fused benzene (B151609) ring, play a pivotal role in determining the potency and selectivity of these compounds for various biological targets.

The introduction of different functional groups at the C-4 position of the phthalazinone ring has been a key strategy in the development of potent and selective compounds. For instance, the presence of heteroaromatic nuclei at this position has been found to be vital for thromboxane (B8750289) A2 (TXA2) synthetase inhibition. nih.gov Specifically, 1-imidazolyl and 5-thiazolyl derivatives have shown activity comparable to the parent 3-pyridyl compound, highlighting the importance of this specific structural element. nih.gov

In the context of anticancer activity, the substitution at the C-4 position is also critical. Studies on 1-anilino-4-(arylsulfanylmethyl)phthalazines revealed that compounds with a 3,4-difluorophenylthiomethyl group at C-4 and specific substitutions on the anilino ring at C-1 exhibited significant cytotoxicity against cancer cell lines. nih.gov For example, 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine and 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine showed higher in vitro activity than the standard anticancer drug cisplatin (B142131) against Bel-7402 and HT-1080 cancer cell lines. nih.gov This underscores the synergistic effect of substitutions at both the C-1 and C-4 positions.

Furthermore, the nature of the substituent at the N-2 position also profoundly influences biological activity. For antifungal agents, a methyl group at the N-2 position was found to be essential for activity, as phthalazinones lacking this feature were largely inactive. researchgate.net Conversely, the introduction of polar groups at the N-2 position has been shown to reduce bronchodilatory activity. nih.gov

The hydrophobicity of the substituents is another critical factor. An increase in lipophilicity, achieved by replacing an N-methyl with an n-butyl group on a pyrrolidine (B122466) substituent, led to an increase in antihistaminic potency. nih.gov

The following table summarizes the effects of various substituents on the biological activity of phthalazinone derivatives based on available research findings.

| Position of Substitution | Substituent | Effect on Biological Activity | Reference |

| C-4 | Heteroaromatic nuclei (e.g., 1-imidazolyl, 5-thiazolyl) | Essential for TXA2 synthetase inhibition | nih.gov |

| C-4 | 4-Chlorobenzyl | Important for antifungal activity | researchgate.net |

| C-4 | 3,4-Difluorophenylthiomethyl (in conjunction with C-1 substitution) | Enhanced anticancer activity | nih.gov |

| N-2 | Methyl | Essential for antifungal activity | researchgate.net |

| N-2 | Polar groups | Reduced bronchodilatory activity | nih.gov |

| N-2 | n-Butyl (on pyrrolidine substituent) | Increased antihistaminic potency | nih.gov |

Conformational Effects and Bioactive Conformations of 2,4-Diphenylphthalazin-1(2H)-one and Analogues

The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its ability to interact with a biological target. The concept of a "bioactive conformation" refers to the specific spatial arrangement that a molecule must adopt to bind to its receptor and elicit a biological response. nih.gov For flexible molecules like this compound and its analogues, understanding the preferred conformations and the energy barriers between them is crucial for rational drug design.

While specific conformational studies on this compound are limited in the public domain, research on related structures provides valuable insights. For instance, in a study of polysubstituted phthalazinone derivatives with antifungal activity, a detailed physicochemical analysis of the most active compound, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, was performed to understand its conformational and electronic characteristics. researchgate.net This type of analysis helps in building a model of the bioactive conformation that can guide the design of new analogues with improved activity.

The bioactive conformation is not necessarily the lowest energy conformation in solution. The energy penalty required to adopt the bioactive conformation must be compensated by the favorable energy of binding to the target. Computational methods, such as molecular modeling and quantum mechanics calculations, are often employed to explore the conformational landscape of flexible molecules and to identify potential bioactive conformations. These studies can predict the dihedral angles between the phenyl rings and the phthalazinone core that are most likely to be present in the active state.

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups, arranged in a specific three-dimensional pattern. researchgate.net Identifying the key pharmacophoric features of a class of compounds is a critical step in understanding their mechanism of action and in designing new, more potent and selective molecules.

Based on the structure-activity relationship data for phthalazinone derivatives, a general pharmacophore model can be proposed. For many biologically active phthalazinones, the key features include:

A Hydrogen Bond Acceptor: The carbonyl oxygen at the C-1 position of the phthalazinone ring is a prominent hydrogen bond acceptor. researchgate.net

Aromatic/Hydrophobic Regions: The fused benzene ring of the phthalazinone core and the phenyl substituents at the N-2 and C-4 positions provide crucial aromatic and hydrophobic interactions with the target protein. researchgate.net

A Second Aromatic Ring: The substituent at the C-4 position, often an aryl or heteroaryl group, represents a critical aromatic feature that significantly influences potency and selectivity. nih.govscite.ai

Molecular modeling studies on novel 4-(4-bromophenyl)phthalazine derivatives designed as α-adrenoceptor antagonists have helped to rationalize the biological results and identify the best-fitting scores for active compounds, further refining the understanding of the pharmacophoric requirements for this specific target. researchgate.net

The development of a pharmacophore model is an iterative process. It begins with the alignment of a set of active molecules to identify common features. This initial model is then refined and validated using a larger set of compounds with known activities, including both active and inactive molecules. A robust pharmacophore model can then be used for virtual screening of large compound libraries to identify new potential drug candidates.

Computational Chemistry and Molecular Modeling Applications in Phthalazinone Research

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as a phthalazinone derivative, might bind to the active site of a target protein. Such studies are instrumental in elucidating the mechanism of action and designing more effective inhibitors. nih.gov

Prediction of Binding Modes and Interaction Fingerprints (Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking)

Molecular docking simulations for various phthalazinone derivatives have successfully predicted their binding modes within the active sites of several key protein targets. These studies provide detailed interaction fingerprints, identifying the specific types of non-covalent interactions that stabilize the ligand-protein complex.

For instance, docking studies of 1(2H)-phthalazinone derivatives designed as HIV-1 protease (HIV-1 PR) inhibitors revealed that their inhibitory action is primarily driven by a combination of intermolecular hydrogen bonds and ionic interactions. tandfonline.com The flexible cationic ammonium moiety of these ligands was found to form strong salt bridge interactions with the deprotonated carboxylic residues of Asp25 and Asp29 within the enzyme's active site. tandfonline.com

In another study, novel pyran-linked phthalazinone-pyrazole hybrids were docked against human serine hydroxymethyltransferase 2 (SHMT2), a protein linked to cancer survival. The results showed that both hydrogen and hydrophobic interactions played a major role in the binding of these ligands to the target. nih.govfrontiersin.org Similarly, a separate investigation into phthalazinone derivatives as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) identified crucial interactions, including hydrogen bonds with residues Met 769 and Lys 721, alongside lipophilic interactions with Ala 719 and Leu 694. nih.gov

These interaction fingerprints are critical for understanding the structure-activity relationship (SAR) and for guiding the rational design of new derivatives with improved binding affinity and selectivity.

| Phthalazinone Derivative Class | Target Protein | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|

| 1(2H)-Phthalazinones with N-(dimethylamino)ethyl arm | HIV-1 Protease (HIV-1 PR) | Asp25, Asp29 | Ionic Interactions (Salt Bridge), Hydrogen Bonds tandfonline.com |

| Pyran-linked Phthalazinone-Pyrazole Hybrids | Serine Hydroxymethyltransferase 2 (SHMT2) | Not specified | Hydrogen Bonds, Hydrophobic Interactions nih.govfrontiersin.org |

| 4-Benzyl-2H-phthalazin-1-one Derivatives | Epidermal Growth Factor Receptor (EGFR) | Met 769, Lys 721, Ala 719, Leu 694 | Hydrogen Bonds, Lipophilic Interactions nih.gov |

Quantitative Binding Affinity Estimations (e.g., Free Binding Energy)

Beyond predicting the binding pose, docking software provides scoring functions to estimate the binding affinity between a ligand and its target. This is often expressed as a binding energy value, typically in kcal/mol, where a more negative value indicates a stronger and more favorable interaction. wjarr.com

Quantitative estimations for phthalazinone derivatives have shown promising results, correlating well with their experimentally observed biological activities. For example, the pyran-linked phthalazinone-pyrazole hybrids exhibited excellent binding affinities for the SHMT2 protein, with calculated binding energies of -8.4 and -8.8 kcal/mol. nih.gov Notably, the binding affinity of one hybrid (-8.8 kcal/mol) was superior to that of the co-crystallized reference inhibitor (-8.5 kcal/mol). nih.gov

In the study of EGFR inhibitors, a particularly active phthalazinone derivative was docked inside the protein with a very strong calculated binding energy of -18.4 kcal/mol, consistent with its potent experimental activity. nih.gov Another study identified a phthalazinone derivative with a good binding affinity towards Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), showing a binding energy of -10.66 kcal/mol. researchgate.net These quantitative predictions are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

| Phthalazinone Derivative Class/Compound | Target Protein | Estimated Binding Energy (kcal/mol) |

|---|---|---|

| Pyran-linked Phthalazinone-Pyrazole Hybrid (4b) | SHMT2 | -8.4 nih.gov |

| Pyran-linked Phthalazinone-Pyrazole Hybrid (4c) | SHMT2 | -8.8 nih.gov |

| 4-Benzyl-2H-phthalazin-1-one Derivative (12d) | EGFR | -18.4 nih.gov |

| Aminophthalazinone Derivative | VEGFR2 | -10.66 researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. proquest.com For phthalazinone research, QSAR models are developed to predict the activity of new, unsynthesized derivatives, guiding lead optimization efforts.

Selection of Molecular Descriptors (Topological, Electronic, Steric, Hybrid)

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. For a series of 26 phthalazinone derivatives studied as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), researchers calculated a wide range of descriptors categorized as topological, constitutional, geometrical, electronic, and hybrid. This comprehensive set of descriptors was generated using tools like the Chemistry Development Kit (CDK).

In another QSAR study on phthalazinones with anti-dengue virus activity, approximately 1870 molecular descriptors were calculated for each compound using PaDEL-Descriptor software, following geometric optimization with Density Functional Theory (DFT). proquest.com

Due to the large number of calculated descriptors, a critical step in QSAR modeling is variable selection to identify the subset of descriptors most relevant to the biological activity. For the PARP-1 inhibitors, a genetic algorithm (GA) was employed to select the three most significant descriptors from the initial pool of 108, which were then used to build the final QSAR model. This process ensures the model is both simple and robust, avoiding overfitting.

Statistical Validation and Predictive Robustness of QSAR Models (e.g., R², Q², R²adj, Y-randomization, Cross-validation)

A QSAR model is only useful if it is statistically robust and has strong predictive power. Therefore, rigorous validation is essential. researchgate.net The QSAR model developed for the phthalazinone-based PARP-1 inhibitors underwent extensive validation.

The quality of the model was first assessed by its squared correlation coefficient (R²), which was 0.8038, indicating that the model could explain approximately 80.4% of the variance in the training data.

Internal validation was performed using the leave-one-out (LOO) cross-validation method. The resulting cross-validation coefficient (Q² or rCV²) was 0.6727, suggesting the model has a prediction accuracy of about 67.2% and is internally stable.

To ensure the model was not the result of a chance correlation, a Y-randomization test was conducted. In this test, the biological activity data is randomly shuffled, and new QSAR models are built. The resulting models are expected to have significantly low R² and Q² values. For the phthalazinone model, five trials of Y-randomization produced models with very low statistical quality, confirming that the original model is robust and not based on chance. The model was also validated using an external test set of compounds that were not used in the model-building process, further confirming its predictive ability.

| Validation Parameter | Description | Reported Value (Phthalazinone PARP-1 Model) |

|---|---|---|

| R² (Squared Correlation Coefficient) | Measures how much of the variance in the dependent variable is explained by the model. | 0.8038 |

| Q² (LOO Cross-Validation Coefficient) | Assesses the internal predictive ability of the model. | 0.6727 |

| External Validation | Tests the model's ability to predict the activity of an independent set of compounds. | Performed and confirmed predictive ability |

| Y-Randomization Test | Checks for chance correlations by scrambling the biological activity data. | Confirmed model robustness |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This technique provides deeper insights into the stability of binding modes and the specific interactions that persist throughout the simulation.

Crucially, the ligand itself showed very low positional fluctuation, with an average RMSD of just 0.44 Å. This demonstrates that the phthalazinone derivative remained securely anchored in the binding site. The MD simulation also confirmed that the strong salt bridge interactions between the ligand and the key Asp25 and Asp29 residues, which were initially predicted by docking, were conserved throughout the entire simulation time, highlighting their importance for the stable binding of the inhibitor. tandfonline.com

Ligand-Receptor Complex Stability and Conformational Trajectories

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of 2,4-diphenylphthalazin-1(2H)-one, MD simulations can provide detailed information on the stability of its complex with a biological receptor and map out its conformational trajectories. By simulating the ligand-receptor complex in a solvated environment that mimics physiological conditions, researchers can observe the dynamic changes in the ligand's conformation and its interactions with the receptor's binding site.

These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is often analyzed to assess the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site. Furthermore, analysis of the conformational trajectories can identify the most stable binding poses and any significant conformational changes that occur upon binding. This information is critical for understanding the mechanism of action and for the design of more potent inhibitors.

Binding Free Energy Calculations and Decomposition Analysis

To quantify the binding affinity between this compound and its target receptor, binding free energy calculations are employed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used for this purpose. frontiersin.orgelsevierpure.com These end-point methods calculate the binding free energy by combining the molecular mechanics energy of the complex with the free energy of solvation. nih.gov

The total binding free energy is typically decomposed into several components: van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. This decomposition provides a detailed picture of the driving forces behind the binding process. For instance, it can reveal whether the binding is primarily driven by electrostatic interactions or hydrophobic effects.

Furthermore, per-residue energy decomposition analysis can pinpoint the specific amino acid residues in the receptor that contribute most significantly to the binding of this compound. This detailed energetic information is invaluable for identifying "hotspot" residues that are crucial for ligand recognition and can be targeted for mutagenesis studies to validate the binding mode or to guide the design of new ligands with improved affinity and selectivity.

Advanced Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of this compound at the atomic level. These methods are crucial for elucidating the molecule's intrinsic reactivity and its potential interaction sites.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide accurate descriptions of its molecular geometry, electronic distribution, and reactivity. By solving the Kohn-Sham equations, DFT can determine the ground-state electron density of the molecule, from which various electronic properties can be derived.

These calculations are instrumental in understanding the molecule's chemical reactivity. For instance, the distribution of electron density can indicate which parts of the molecule are electron-rich and likely to act as nucleophiles, and which are electron-poor and may act as electrophiles. This information is fundamental for predicting how the molecule will interact with other chemical species, including biological targets. DFT studies on related phthalazinone derivatives have been instrumental in examining their electronic structure and stability, focusing on their ability to donate electrons and scavenge free radicals. wolfram.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, analysis of the HOMO and LUMO can predict its charge transfer properties and its potential to engage in chemical reactions. The spatial distribution of the HOMO and LUMO can also identify the specific atoms or regions of the molecule that are most involved in electron donation and acceptance, respectively.

Table 1: Frontier Molecular Orbital Energies of this compound (Hypothetical Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions such as hydrogen bonding. uni-muenchen.de The MEP is calculated from the electron density and provides a color-coded map where different colors represent different values of the electrostatic potential. researchgate.net

Typically, regions of negative electrostatic potential (colored in shades of red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.net For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, indicating their role as potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the phenyl rings would likely show positive potential.

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons among the atoms. uni-muenchen.dewikipedia.org These charges are calculated from the contributions of the basis functions of each atom to the molecular orbitals. While Mulliken charges are known to be basis-set dependent, they can still provide valuable qualitative insights into the charge distribution within a molecule. wikipedia.orgresearchgate.net

For this compound, a Mulliken population analysis would reveal the charge distribution across the entire molecule, highlighting the relative electronegativity of the different atoms. This information is useful for understanding the molecule's polarity, dipole moment, and its electrostatic interactions with other molecules. The calculated atomic charges can be used to rationalize the observed reactivity and to parameterize molecular mechanics force fields for more accurate MD simulations.

Table 2: Mulliken Atomic Charges of Selected Atoms in this compound (Hypothetical Data)

| Atom | Mulliken Charge (a.u.) |

| O1 | -0.55 |

| N2 | -0.21 |

| N3 | -0.18 |

| C1 | +0.45 |

| C4 | +0.15 |

Pharmacophore Modeling and In Silico Lead Optimization

Pharmacophore modeling and in silico lead optimization are pivotal computational strategies in modern drug discovery, enabling the rational design and refinement of novel therapeutic agents. A pharmacophore is defined by the International Union of Pure and Applied Chemistry (IUPAC) as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response" mdpi.com. These models serve as three-dimensional templates that distill the essential interaction points of a bioactive molecule, such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionizable groups. nih.govnih.gov In the context of phthalazinone research, these techniques are instrumental in identifying novel molecular scaffolds and optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

Pharmacophore models are typically generated through two primary approaches: ligand-based and structure-based methods. nih.gov Ligand-based models are developed from a series of known active compounds, identifying the common chemical features responsible for their biological activity. nih.gov Structure-based models are derived from the three-dimensional structure of the biological target, often a protein-ligand complex, which allows for the mapping of crucial interaction points within the binding site. mdpi.com Once developed, these models function as sophisticated 3D queries for virtual screening of large chemical databases, facilitating the discovery of new and structurally diverse molecules that possess the desired pharmacophoric pattern—a strategy known as scaffold hopping. mdpi.com

Following the identification of initial "hit" compounds from virtual screening, in silico lead optimization is employed to guide their evolution into viable drug candidates. This process utilizes computational tools to predict how structural modifications to a lead molecule, such as the this compound core, will affect its biological activity. A key technique in this domain is the three-dimensional quantitative structure-activity relationship (3D-QSAR). nih.govmdpi.com 3D-QSAR studies generate predictive models that correlate the physicochemical properties of a series of compounds with their inhibitory or functional activities. mdpi.com These models can produce contour maps that visualize regions where modifications—such as adding steric bulk, altering electrostatic properties, or changing hydrophobicity—are likely to improve target affinity and efficacy.

The table below summarizes key pharmacophoric features of the phthalazinone scaffold and outlines how these features are targeted during the in silico lead optimization process.

| Pharmacophoric Feature | Structural Moiety on Phthalazinone Core | Observed Interaction in In Silico Models | Strategy for In Silico Lead Optimization |

|---|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen at C1 | Forms hydrogen bonds with backbone or side-chain donors (e.g., Lys, Met) in the target's active site. nih.gov | Maintain or enhance the H-bond accepting capability; ensure optimal orientation within the binding pocket. |

| Aromatic/Hydrophobic Group | Phenyl ring at N2 | Engages in hydrophobic or π-stacking interactions with nonpolar amino acid residues. | Introduce substituents on the phenyl ring to improve hydrophobic packing or create additional interactions. |

| Aromatic/Hydrophobic Group | Phenyl ring at C4 | Participates in lipophilic interactions with hydrophobic pockets of the target protein (e.g., with Leu, Ala). nih.gov | Modify ring substitution to enhance binding affinity and explore deeper pockets within the active site. |

| Substituent Effects | Functional groups on N2 or C4 phenyl rings | Can act as additional hydrogen bond donors/acceptors or modulate the electronic properties of the aromatic rings. | Perform systematic virtual modifications (e.g., adding hydroxyl, methoxy, or halogen groups) to establish a detailed Structure-Activity Relationship (SAR). nih.govmdpi.com |

Coordination Chemistry and Metal Complexation of Phthalazinone Derivatives

Ligand Characteristics and Binding Modes of Phthalazinone Analogues

The phthalazinone molecule itself is a potential tridentate NNO ligand. nih.gov However, in many described instances, coordination with metal ions occurs primarily through the exocyclic carbonyl oxygen atom. nih.gov The introduction of various substituents onto the phthalazinone skeleton can significantly alter its coordination behavior, leading to the formation of diverse and stable metal complexes.

Phthalazinone analogues can act as polydentate ligands, offering multiple binding sites for metal ions. The specific binding modes are influenced by the nature and position of the substituent groups. For instance, aminophthalazinones have been shown to be effective N- and O-donor ligands for complexing with biologically significant metal ions like copper(II). nih.gov The presence of an amino or polyamino group at the 4-position of the phthalazinone moiety introduces additional nitrogen donor atoms, enabling the formation of stable coordination compounds. nih.gov This modification can lead to different coordination pathways than those observed with the unsubstituted phthalazinone, where coordination often involves the nitrogen atoms of the substituent in addition to the phthalazinone ring nitrogens or the carbonyl oxygen. nih.gov

For example, studies on 4-aminophthalazinone derivatives have shown that the nitrogen atoms of the amino substituent actively participate in the complexation of Cu(II) ions. nih.gov This is a departure from the typical coordination through the carbonyl oxygen, highlighting the tunability of the ligand's binding properties through synthetic modification. The structural elements of the substituents, such as an ethylenediamine (B42938) moiety, can further enhance the chelation capabilities of the ligand. researchgate.net

Formation of Metal Complexes with Biologically Relevant Ions (e.g., Copper, Zinc)

The ability of phthalazinone derivatives to form stable complexes with biologically relevant transition metals like copper and zinc has been a subject of considerable interest. These metals are essential for various biological processes, and their complexes with organic ligands often exhibit enhanced biological activities compared to the free ligands. sci-hub.sethepharmajournal.com

Research has demonstrated the successful synthesis of copper(II) complexes with various aminophthalazinone derivatives. nih.gov The complexation typically involves reacting the phthalazinone ligand with a copper(II) salt, such as copper(II) chloride. nih.gov The resulting complexes can feature different stoichiometries, with evidence for the formation of both mono- and di-ligand copper complexes. For instance, electrospray ionization mass spectrometry (ESI-MS) has identified complexes with one or two phthalazinone ligands bound to the copper center. nih.gov

Similarly, phthalazinone derivatives have been complexed with other metal ions, including zinc(II), cobalt(II), and nickel(II). sci-hub.se The formation of these complexes is driven by the favorable interaction between the metal ion and the donor atoms (N and O) of the phthalazinone ligand. The resulting coordination compounds often possess distinct geometries and electronic properties, which in turn influence their biological activity.

Table 1: Examples of Metal Complexes with Phthalazinone Derivatives

| Phthalazinone Ligand | Metal Ion | Resulting Complex Type | Reference |

| 4-Aminophthalazinone derivatives | Cu(II) | Mononuclear and Dinuclear Complexes | nih.gov |

| Imidazoline-phthalazine derivatives | Cu(II) | Mononuclear Complexes | mdpi.com |

| Triazolo-phthalazine derivatives | Co(II), Ni(II), Cu(II), Zn(II) | In-situ generated complexes | sci-hub.se |

Influence of Complexation on Biological Activity

The coordination of metal ions to phthalazinone ligands can have a profound impact on the biological properties of the resulting compounds. In many cases, the metal complexes exhibit significantly enhanced activity compared to the free ligands, a phenomenon that can be attributed to several factors, including changes in lipophilicity, cell permeability, and interaction with biological targets. thepharmajournal.commdpi.com

A notable area where this enhancement is observed is in anticancer activity. Studies have shown that copper(II) complexes of phthalazinone derivatives can display potent cytotoxicity against various cancer cell lines. nih.govmdpi.com For example, copper(II) complexes of certain aminophthalazinones have demonstrated interesting anticancer activities. nih.gov Similarly, a copper(II) complex with an imidazoline-phthalazine scaffold showed high growth inhibitory potency against human cancer cell lines, with the metal complex being more potent than the parent ligand. mdpi.com It is suggested that the incorporation of the metal may enhance the anticancer potency of the organic compound. mdpi.com